molecular formula C12H11NO B12943627 1-(4-Acetylphenyl)cyclopropanecarbonitrile

1-(4-Acetylphenyl)cyclopropanecarbonitrile

Cat. No.: B12943627
M. Wt: 185.22 g/mol
InChI Key: LKVYHCHJYRZZMW-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol It features a cyclopropane ring attached to a phenyl group with an acetyl substituent and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Acetylphenyl)cyclopropanecarbonitrile can be synthesized through a multi-step process. One common method involves the reaction of 4-acetylbenzeneacetonitrile with 1,2-dibromoethane in the presence of a strong base such as sodium hydride. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(4-Acetylphenyl)cyclopropanecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)cyclopropanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylcyclopropanecarbonitrile: Similar structure but lacks the acetyl group.

    4-Acetylbenzonitrile: Contains the acetyl and nitrile groups but lacks the cyclopropane ring.

Uniqueness

1-(4-Acetylphenyl)cyclopropanecarbonitrile is unique due to the presence of both the cyclopropane ring and the acetyl group, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(4-acetylphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C12H11NO/c1-9(14)10-2-4-11(5-3-10)12(8-13)6-7-12/h2-5H,6-7H2,1H3

InChI Key

LKVYHCHJYRZZMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2(CC2)C#N

Origin of Product

United States

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